Array ( [bid] => 15132257 ) Buy 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole

5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole

Catalog No.
S15739974
CAS No.
M.F
C16H13BrN2
M. Wt
313.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole

Product Name

5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole

IUPAC Name

5-bromo-1-(2-methylphenyl)-3-phenylpyrazole

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

InChI

InChI=1S/C16H13BrN2/c1-12-7-5-6-10-15(12)19-16(17)11-14(18-19)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

MKHGUCFKDNNHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)Br

The compound 5-Bromo-3-phenyl-1-(ortho-tolyl)-1H-pyrazole consists of a five-membered ring system containing nitrogen atoms at positions 1 and 4, while the remaining positions are occupied by different functional groups. Specifically, it includes a bromine atom at position 5, a phenyl ring attached at position 3, and an ortho-tolyI group attached at position 1. This substitution pattern confers distinct physical and chemical properties to the molecule, making it suitable for various biochemical assays and synthetic transformations .

While comprehensive biological testing data might not be readily available specifically for 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole, pyrazoles generally exhibit a range of biological activities:

  • Antibacterial Properties: Many pyrazole derivatives display antibacterial effects against Gram-positive bacteria, suggesting potential antimicrobial applications .
  • Anti-inflammatory Effects: Some members of the pyrazole family have demonstrated anti-inflammatory properties, indicating therapeutic possibilities in treating inflammatory diseases .
  • Neuroprotective Activities: Certain pyrazoles have shown neuroprotective effects, which could make them candidates for neurological disorders treatment .

Further investigation would be required to fully elucidate the specific biological activities of 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole.

Several approaches can be employed to synthesize 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole:

  • Multicomponent Condensation: Using ethyl acetoacetate and phenylhydrazine followed by bromination steps could lead to the desired product .
  • Chalcone-Type Compound Reaction: Reacting chalcones with phenylhydrazone derivatives under controlled conditions might result in the formation of the target compound after further modification .
  • Thiosemicarbazine-Based Methodology: Starting from vinyl ketones and reacting them with thiosemicarbazide before undergoing dehydration could provide access to the pyrazole core structure, which then needs additional substitutions .

Each method requires careful optimization of reaction conditions to achieve high yields and purity levels.

Due to its unique structure, 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole finds application in various areas:

  • Medicine: Its potential antibacterial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammation-related diseases.
  • Organic Synthesis: The brominated pyrazole serves as a versatile building block for constructing more complex molecules through various cross-coupling reactions.
  • Materials Science: The incorporation of bromine allows for potential uses in photoresponsive materials or sensors, leveraging the sensitivity of bromine-containing moieties to light-induced changes.

Its utility extends across multiple disciplines, underscoring its importance in modern scientific endeavors.

Understanding how 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole interacts with other substances is crucial for predicting its behavior in biological systems and synthetic pathways:

  • Protein Binding: Given its ability to act as a ligand, studying protein binding affinities could reveal insights into its pharmacological profile.
  • Metal Coordination: The presence of nitrogen atoms makes it susceptible to coordinating metals, which could influence its stability and solubility in aqueous environments .

Such interactions often dictate the efficacy and safety profiles of compounds in medical contexts.

To appreciate the uniqueness of 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole, let’s consider some analogous structures:

  • 4-Bromo-3-Nitro-1H-Pyrazole-5-Carboxylic Acid Monohydrate
    • This compound shares similarities with the brominated pyrazole but lacks the phenyl and o-tolyl groups. Instead, it possesses carboxylic acid functionality, influencing its solubility and potential for non-covalent interactions .
  • 3-Methyl-5-Oxo-4-(2-ArlyHydroazoNo)-4,5-Dhydro-IH-PyrazoLe-ICarbonothioAmides
    • These compounds feature different side chains and include a thioamide group, affecting their reactivity and stability. Unlike the targeted compound, they lack direct attachment points for bulky aryl groups .
  • 3-TrifluromethylPyrazeles
    • Trifluoromethyl-substituted pyrazoles demonstrate altered physicochemical properties due to fluorine substitution. While sharing some commonalities with the brominated analog, their distinct electronic environment impacts their reactivity and bioavailability .

By comparing these compounds, we recognize that each member of the pyrazole family offers unique characteristics tailored to specific applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

312.02621 g/mol

Monoisotopic Mass

312.02621 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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